molecular formula C4H6N4S2 B12917581 Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate

Cat. No.: B12917581
M. Wt: 174.3 g/mol
InChI Key: AURPCPQVHMFLJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives, including Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to its antimicrobial and anticancer activities. The compound may also interact with enzymes and proteins involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate include other 1,3,4-thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole-2-amine

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity in various chemical reactions. Additionally, its carbamimidothioate moiety contributes to its antimicrobial and anticancer activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C4H6N4S2

Molecular Weight

174.3 g/mol

IUPAC Name

methyl N'-(1,3,4-thiadiazol-2-yl)carbamimidothioate

InChI

InChI=1S/C4H6N4S2/c1-9-3(5)7-4-8-6-2-10-4/h2H,1H3,(H2,5,7,8)

InChI Key

AURPCPQVHMFLJN-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N/C1=NN=CS1)/N

Canonical SMILES

CSC(=NC1=NN=CS1)N

Origin of Product

United States

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